molecular formula C11H14O3 B14663974 Methyl 5-(4-oxocyclopent-2-EN-1-YL)pent-4-enoate CAS No. 51332-76-4

Methyl 5-(4-oxocyclopent-2-EN-1-YL)pent-4-enoate

Cat. No.: B14663974
CAS No.: 51332-76-4
M. Wt: 194.23 g/mol
InChI Key: UZGKEDHJCQXYOK-UHFFFAOYSA-N
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Description

Methyl 5-(4-oxocyclopent-2-en-1-yl)pent-4-enoate is an organic compound with a complex structure that includes a cyclopentenone ring and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(4-oxocyclopent-2-en-1-yl)pent-4-enoate typically involves the reaction of a cyclopentenone derivative with a suitable esterifying agent. One common method involves the use of Corey lactone diol as a starting material, which undergoes a series of reactions to form the desired compound . The reaction conditions often include the use of specific catalysts and solvents to facilitate the esterification process.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production. The use of automated systems and advanced analytical techniques ensures the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(4-oxocyclopent-2-en-1-yl)pent-4-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the cyclopentenone ring to a cyclopentanol derivative.

    Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different ester derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of ester derivatives.

Scientific Research Applications

Methyl 5-(4-oxocyclopent-2-en-1-yl)pent-4-enoate has several scientific research applications:

Mechanism of Action

The mechanism by which Methyl 5-(4-oxocyclopent-2-en-1-yl)pent-4-enoate exerts its effects involves interactions with specific molecular targets. The cyclopentenone ring can act as a reactive site for nucleophilic attack, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes and other proteins, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-(4-oxocyclopent-2-en-1-yl)pent-4-enoate is unique due to its specific combination of functional groups and the presence of the cyclopentenone ring. This structure imparts distinct chemical reactivity and biological activity, making it valuable for various research and industrial applications.

Properties

CAS No.

51332-76-4

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

methyl 5-(4-oxocyclopent-2-en-1-yl)pent-4-enoate

InChI

InChI=1S/C11H14O3/c1-14-11(13)5-3-2-4-9-6-7-10(12)8-9/h2,4,6-7,9H,3,5,8H2,1H3

InChI Key

UZGKEDHJCQXYOK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC=CC1CC(=O)C=C1

Origin of Product

United States

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